molecular formula C20H14FNO2 B291556 2-benzoyl-N-(4-fluorophenyl)benzamide

2-benzoyl-N-(4-fluorophenyl)benzamide

Cat. No. B291556
M. Wt: 319.3 g/mol
InChI Key: VPNISMIRHVRNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-N-(4-fluorophenyl)benzamide, also known as fluoro-2-benzoylbenzamide (FBBA), is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FBBA belongs to the class of benzamides and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of FBBA involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histone proteins, which can lead to the suppression of gene expression. FBBA inhibits HDAC, leading to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
FBBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that FBBA inhibits the growth of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have also shown that FBBA inhibits tumor growth in animal models. FBBA has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FBBA has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be confirmed using various analytical techniques. FBBA is also stable under normal laboratory conditions. However, FBBA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research include the development of FBBA-based drugs and the use of FBBA as a diagnostic tool for cancer detection.

Synthesis Methods

FBBA is synthesized using a specific method that involves the reaction of 4-fluoroaniline and benzoyl chloride in the presence of a base. The reaction results in the formation of FBBA as a white crystalline solid. The purity of FBBA is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

FBBA has been extensively studied for its potential applications in various fields. One of the major applications of FBBA is in the field of medicinal chemistry. FBBA has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. FBBA has also been studied for its potential use as a diagnostic tool for cancer detection.

properties

Molecular Formula

C20H14FNO2

Molecular Weight

319.3 g/mol

IUPAC Name

2-benzoyl-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C20H14FNO2/c21-15-10-12-16(13-11-15)22-20(24)18-9-5-4-8-17(18)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24)

InChI Key

VPNISMIRHVRNRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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